

1-Boc-4-iodopiperidine molecular weight

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Compound of Interest

Compound Name:	<i>Tert</i> -butyl 4-iodopiperidine-1-carboxylate
Cat. No.:	B1311319

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An In-Depth Technical Guide to 1-Boc-4-iodopiperidine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, frequently incorporated into therapeutic agents to enhance potency, selectivity, and pharmacokinetic properties.^{[1][2]} Among the vast array of functionalized piperidine building blocks, 1-Boc-4-iodopiperidine (**tert**-butyl 4-iodopiperidine-1-carboxylate) has emerged as a particularly versatile and valuable intermediate. Its unique structure, featuring a stable Boc-protected nitrogen and a reactive C-I bond, provides a robust platform for introducing the piperidine moiety and for subsequent elaboration into complex molecular architectures.^[1]

This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of 1-Boc-4-iodopiperidine. We will delve into its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, outline a comprehensive strategy for its analytical characterization, and explore its pivotal role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

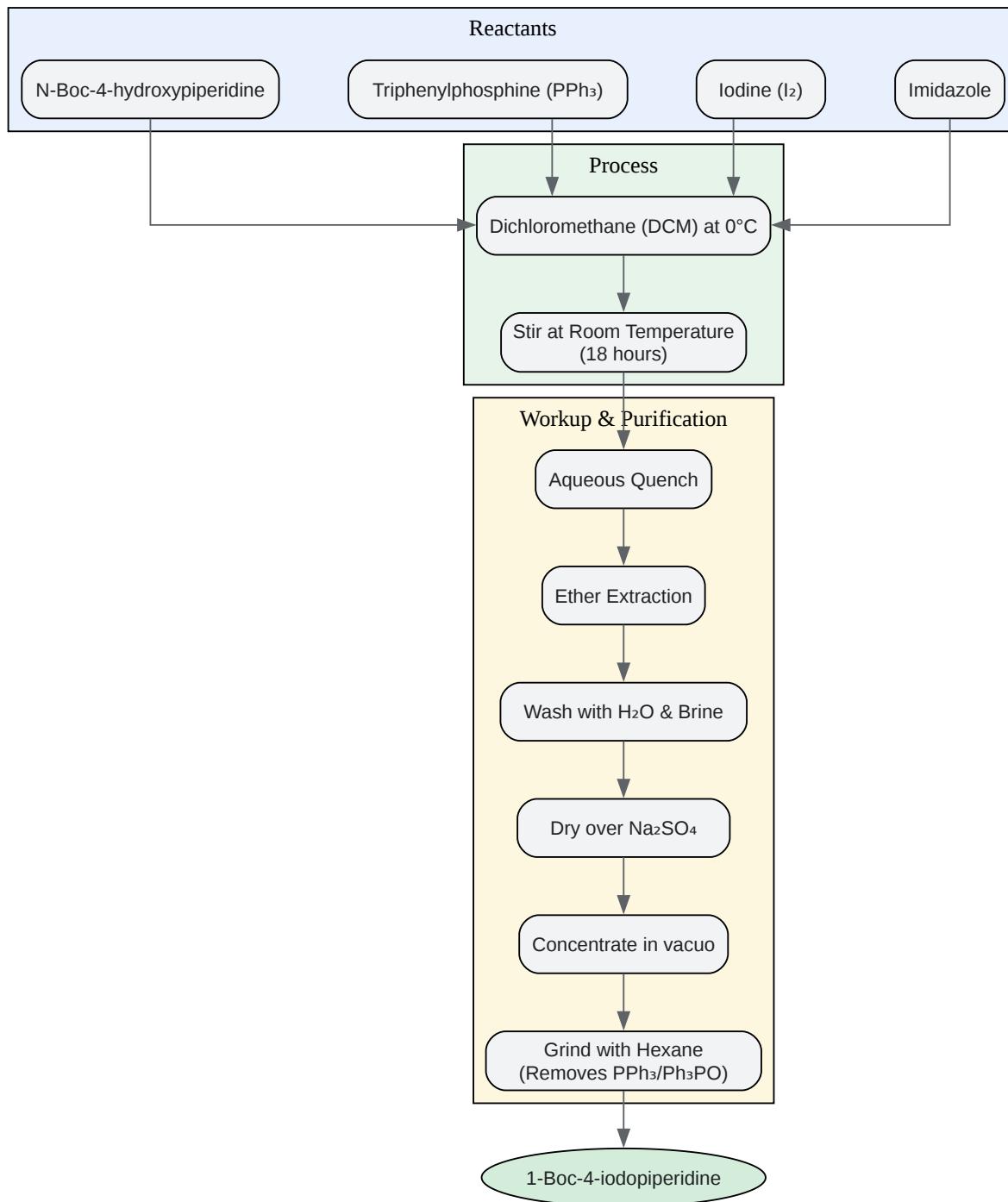
1-Boc-4-iodopiperidine is a white to pale brown crystalline powder or low-melting solid.^{[3][4]} The *tert*-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it amenable to a wide range of reaction conditions.^[1] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ INO ₂	[1][3][5]
Molecular Weight	311.16 g/mol	[1][3][5]
CAS Number	301673-14-3	[1][3][6]
Appearance	White to pale brown crystalline powder or low melting solid	[3][4]
Melting Point	35-51 °C (range varies by purity)	[1][4]
Solubility	Slightly soluble in water; Soluble in methanol and dichloromethane	[4][7]
Purity	Typically ≥96% (GC)	[1][3][8]

Synthesis of 1-Boc-4-iodopiperidine: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of 1-Boc-4-iodopiperidine involves the iodination of its corresponding alcohol precursor, N-Boc-4-hydroxypiperidine. This transformation is typically achieved via an Appel-type reaction, which provides a reliable method for converting alcohols to alkyl halides under mild conditions.

The causality behind this choice of reagents is critical. Triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate *in situ*. Imidazole acts as a mild base and a nucleophilic catalyst, facilitating the activation of the hydroxyl group on N-Boc-4-hydroxypiperidine. The activated oxygen is subsequently displaced by the iodide ion in an S_N2 reaction, yielding the desired product with inversion of configuration (though this is irrelevant for the achiral starting material).

[Click to download full resolution via product page](#)*Synthesis workflow for 1-Boc-4-iodopiperidine.*

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution, confirmed by the analytical characterization described in the next section, validates the procedure.

- Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq, e.g., 10.0 g, 49.7 mmol) in dichloromethane (DCM, 200 mL), add triphenylphosphine (1.3 eq, 16.9 g, 64.6 mmol) and imidazole (1.5 eq, 5.07 g, 74.5 mmol).[\[7\]](#)
- Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add iodine (1.2 eq, 15.1 g, 59.6 mmol) slowly in portions. Causality: The portion-wise addition at low temperature controls the exothermic reaction between PPh_3 and I_2 .
- Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Dilute the reaction mixture with water and extract with diethyl ether.[\[7\]](#) Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent by concentration under reduced pressure. The resulting residue contains the product along with triphenylphosphine oxide (Ph_3PO) and excess triphenylphosphine.
- Final Isolation: Grind the crude residue with hexane. Causality: The nonpolar hexane selectively dissolves the desired product while the more polar phosphine byproducts precipitate. Filter the mixture. The filtrate contains the product. Concentrate the filtrate under reduced pressure to afford 1-Boc-4-iodopiperidine as a colorless oil or white solid (typical yield: ~93%).[\[7\]](#)

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 1-Boc-4-iodopiperidine is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

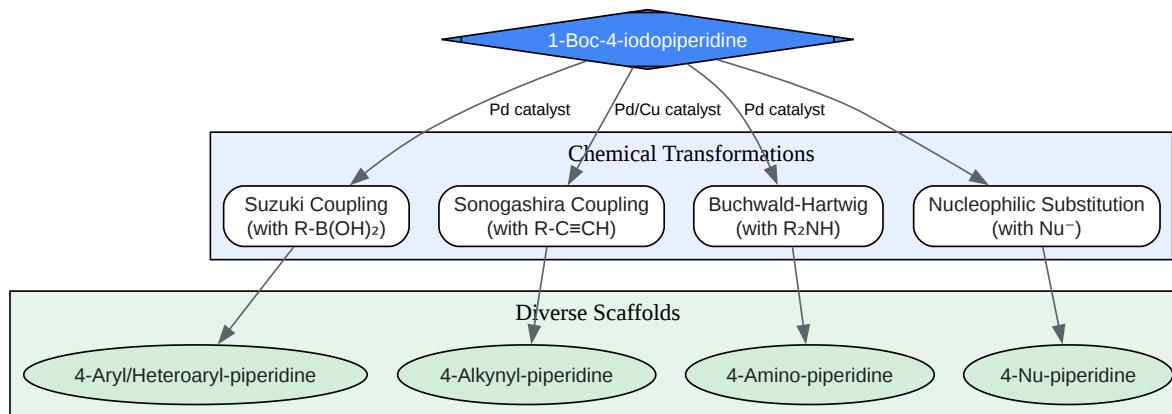
Technique	Purpose	Expected Key Signals / Results
¹ H NMR	Structural confirmation & Purity	δ (ppm, CDCl ₃): ~4.3 (m, 1H, -CH-I), ~3.8 (m, 2H, piperidine -CH ₂ -N), ~3.0 (m, 2H, piperidine -CH ₂ -N), ~2.1 (m, 2H, piperidine -CH ₂ -), ~1.8 (m, 2H, piperidine -CH ₂ -), 1.45 (s, 9H, -C(CH ₃) ₃). The downfield shift of the methine proton to ~4.3 ppm is characteristic of iodination.
¹³ C NMR	Structural confirmation	δ (ppm, CDCl ₃): ~154.5 (C=O), ~80.0 (-C(CH ₃) ₃), ~43.0 (piperidine -CH ₂ -N), ~35.0 (piperidine -CH ₂ -), ~28.4 (-C(CH ₃) ₃), ~25.0 (-CH-I). The signal around 25 ppm is indicative of the carbon bearing the iodine.
GC-MS	Purity & Molecular Weight	A single major peak in the gas chromatogram indicates high purity. Mass spectrum (EI) will show fragmentation patterns consistent with the structure. The molecular ion peak [M] ⁺ at m/z 311 may be weak or absent, but characteristic fragments such as [M-Boc] ⁺ or [M-I] ⁺ will be present.
FTIR	Functional Group Analysis	ν (cm ⁻¹): ~2970 (C-H stretch), ~1680-1700 (strong, C=O stretch of carbamate), ~1160 (C-O stretch). The absence of a broad O-H stretch (~3300

cm^{-1}) confirms the conversion of the starting alcohol.

Key Applications in Drug Discovery and Organic Synthesis

1-Boc-4-iodopiperidine is not a therapeutic agent itself but rather a high-value building block. Its utility stems from the ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily leveraging the reactive C-I bond.

- **Nucleophilic Substitution:** The iodide is an excellent leaving group, allowing for straightforward $\text{S}_{\text{n}}2$ reactions with various nucleophiles (e.g., amines, thiols, azides) to install diverse functionalities at the 4-position.
- **Cross-Coupling Reactions:** It is an ideal substrate for palladium-, copper-, iron-, and cobalt-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.^{[7][9]} This allows for the direct connection of the piperidine ring to aryl, heteroaryl, or alkyl groups, rapidly increasing molecular complexity. This is a cornerstone strategy in the synthesis of kinase inhibitors and CNS-active agents.^[10]
- **Precursor to Fentanyl Analogues:** While N-Boc-4-piperidone and 1-Boc-4-AP are more direct precursors,^{[11][12]} 1-Boc-4-iodopiperidine can be readily converted to these key intermediates, for example, through coupling reactions.



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Application of 1-Boc-4-iodopiperidine in generating diverse scaffolds.

Safety and Handling

1-Boc-4-iodopiperidine is classified as harmful if swallowed and can cause skin and eye irritation.[3][4]

- Hazard Codes: Xn, GHS07[4][9]
- Hazard Statements: H302 (Harmful if swallowed)
- Precautionary Statements: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container.[1][9] The compound can be light-sensitive.[9]

Conclusion

1-Boc-4-iodopiperidine is a quintessential example of a modern synthetic building block that empowers innovation in drug discovery and development. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for medicinal chemists. By providing a reliable handle for introducing and functionalizing the piperidine scaffold through robust cross-coupling and substitution reactions, it facilitates the efficient exploration of chemical space and the construction of complex, biologically active molecules. A thorough understanding of its synthesis, characterization, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the quest for novel therapeutics.

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